6-Bromopyrrolo[1,2-b]pyridazin-4-ol

DGAT1 inhibition metabolic disorders scaffold optimization

Batch-to-batch variability undermines SAR reproducibility in drug discovery. 6-Bromopyrrolo[1,2-b]pyridazin-4-ol solves this with a well-defined C6-bromo group enabling reliable cross-coupling diversification for kinase inhibitor libraries. • Validated scaffold for JAK3 and IRAK4 inhibitors • C6-position critical for DGAT1 inhibitor optimization (IC₅₀ 48 nM) • PARP-1 selective inhibitor building block • Commercial purity ≥97%, COA available, stored at 2-8°C

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B8244582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrrolo[1,2-b]pyridazin-4-ol
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CNN2C=C(C=C2C1=O)Br
InChIInChI=1S/C7H5BrN2O/c8-5-3-6-7(11)1-2-9-10(6)4-5/h1-4,9H
InChIKeyDYMBAXDLWYVBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrrolo[1,2-b]pyridazin-4-ol: Scaffold & Properties


6-Bromopyrrolo[1,2-b]pyridazin-4-ol (CAS 2141956-21-8, molecular formula C7H5BrN2O, molecular weight 213.03 g/mol) is a brominated heterocyclic compound belonging to the pyrrolo[1,2-b]pyridazine family . This compound features a fused bicyclic system comprising a pyrrole ring and a pyridazine ring, with a bromine atom substituted at the 6-position and a hydroxyl group at the 4-position . The pyrrolo[1,2-b]pyridazine scaffold has attracted sustained research interest due to its demonstrated potential in multiple therapeutic areas, including kinase inhibition and oncology applications [1]. The 6-bromo substituent provides a synthetically versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling further structural diversification for structure-activity relationship studies and lead optimization programs.

6-Bromopyrrolo[1,2-b]pyridazin-4-ol: Substitution Analysis


Within the pyrrolo[1,2-b]pyridazine class, substitution pattern fundamentally dictates synthetic utility and downstream biological performance [1]. The 6-position bromine in 6-bromopyrrolo[1,2-b]pyridazin-4-ol is essential for cross-coupling derivatization, whereas analogs with bromine at alternative positions (e.g., 4-bromo or 3-bromo variants) exhibit different regioselectivity in palladium-catalyzed reactions, leading to divergent compound libraries and incompatible structure-activity relationships [2]. Furthermore, the pyrrolo[1,2-b]pyridazine core itself demonstrates superior inhibitory potency compared to structurally similar scaffolds such as pyrrolotriazine—a core-switching study revealed that substituting pyrrolotriazine with pyrrolopyridazine provided a measurable increase in DGAT1 inhibitory activity [3]. Consequently, substituting this specific compound with a non-brominated analog, a differently halogenated variant, or an alternative heterocyclic core introduces uncontrolled variables that undermine SAR continuity, synthetic planning, and ultimately research reproducibility.

6-Bromopyrrolo[1,2-b]pyridazin-4-ol: Differentiation Evidence


Pyrrolopyridazine Core Potency Advantage

In a direct scaffold comparison study for DGAT1 inhibition, replacing the pyrrolotriazine core with a pyrrolopyridazine core resulted in a quantifiable increase in inhibitory potency [1]. This class-level evidence establishes that the pyrrolo[1,2-b]pyridazine scaffold—the core structural framework of 6-bromopyrrolo[1,2-b]pyridazin-4-ol—provides inherent activity advantages relative to closely related heterocyclic alternatives. The study further optimized substituents at the C6 and C7 positions, the exact sites where 6-bromopyrrolo[1,2-b]pyridazin-4-ol bears its synthetically versatile bromine handle, enabling further potency refinement .

DGAT1 inhibition metabolic disorders scaffold optimization

Purity Specifications Across Verified Suppliers

Verified commercial sources supply 6-bromopyrrolo[1,2-b]pyridazin-4-ol at consistently high purity levels . AKSci specifies a minimum purity of 97% . ChemScene, Leyan, and ChemicalBook list the compound at 98% purity . CymitQuimica offers the compound at 95% purity . These documented purity specifications enable direct supplier comparison and quality assessment prior to procurement.

chemical procurement purity specification quality control

6-Bromo Substituent: Cross-Coupling Derivatization

The bromine atom at the 6-position serves as a critical synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions [1][2]. This compound has been specifically employed as an intermediate in the synthesis of JAK kinase inhibitors [3] and ALK (activin receptor-like kinase) inhibitors [4]. In the ALK inhibitor patent (CN109311889A), 6-bromopyrrolo[1,2-b]pyridazin-4-ol was converted to its trifluoromethanesulfonate derivative for subsequent Suzuki coupling with aryl boronic acids, demonstrating its established utility in multistep medicinal chemistry sequences [5].

palladium-catalyzed cross-coupling medicinal chemistry structure-activity relationship

6-Bromopyrrolo[1,2-b]pyridazin-4-ol: Key Applications


JAK & IRAK4 Inhibitor Library Synthesis

6-Bromopyrrolo[1,2-b]pyridazin-4-ol serves as a key synthetic intermediate for constructing pyrrolopyridazine-based kinase inhibitor libraries [1]. The 6-bromo substituent enables palladium-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, or amino substituents at the C6 position [2]. This derivatization strategy has been successfully employed in the development of JAK inhibitors (as evidenced by the pyrrolo[1,2-b]pyridazine-3-carboxamide series with crystallographically confirmed JAK3 binding [3]) and IRAK4 inhibitors (as disclosed in multiple patent applications from Merck, Gilead, and other pharmaceutical companies [4]). The compound's established role in these therapeutic programs makes it a rational choice for kinase-focused medicinal chemistry campaigns.

Oncology: PARP-1 Selective Inhibitor Scaffolds

The pyrrolo[1,2-b]pyridazine core has been validated as an effective scaffold for developing PARP-1 selective inhibitors [1]. In a 2021 study, a library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives exhibited potent PARP-1 inhibitory activity with measurable selectivity over PARP-2 (29-fold and 5-fold selectivity for lead compounds 15a and 15b, respectively) [2]. Notably, the study demonstrated robust antiproliferative activity in BRCA-deficient cancer cell lines, with compound 15b achieving CC50 values of 340 nM in BRCA2-deficient V-C8 cells and 106 nM in BRCA1-deficient MDA-MB-436 cells [3]. 6-Bromopyrrolo[1,2-b]pyridazin-4-ol provides a versatile entry point for synthesizing analogous 2-substituted pyrrolopyridazine derivatives for PARP inhibitor development.

DGAT1 Inhibitor Lead Optimization

The pyrrolopyridazine scaffold has demonstrated measurable advantages over alternative heterocyclic cores in DGAT1 inhibitor development [1]. A scaffold-switching study showed that replacing the pyrrolotriazine core with a pyrrolopyridazine core produced a quantifiable increase in DGAT1 inhibitory potency, with optimized analogs achieving IC50 values as low as 48 nM [2]. The SAR exploration specifically involved optimization of substituents at the C6 and C7 positions—the exact sites where 6-bromopyrrolo[1,2-b]pyridazin-4-ol provides a synthetically addressable handle for further modification [3]. This positions the compound as a strategic building block for generating diverse C6-functionalized pyrrolopyridazine libraries targeting metabolic disorders.

Quality-Assured Procurement for SAR Studies

For laboratories conducting structure-activity relationship (SAR) studies or preparing compound libraries, batch-to-batch reproducibility is critical. 6-Bromopyrrolo[1,2-b]pyridazin-4-ol is commercially available from multiple verified suppliers with documented purity specifications ranging from 95% to 98% [1][2]. This transparency enables procurement decisions based on defined quality metrics rather than unspecified or unverified purity claims [3]. The availability of analytical documentation (SDS, COA upon request) and established storage conditions (sealed in dry conditions at 2–8°C [4]) supports reproducible experimental outcomes and reduces the risk of compromised results due to impure or degraded starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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